molecular formula C11H22N4O2 B159376 6-Azido-N-Boc-hexylamine CAS No. 129392-87-6

6-Azido-N-Boc-hexylamine

Cat. No. B159376
M. Wt: 242.32 g/mol
InChI Key: KOVHBVRTWMFCGJ-UHFFFAOYSA-N
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Description

6-Azido-N-Boc-hexylamine, also known as (6-azido-hexyl)-carbamic acid tert-butyl ester or N-(6-azidohexyl)carbamic acid tert-butyl ester , is a derivative of hexylamine. It has a BOC (tert-butyloxycarbonyl) protecting group at the nitrogen atom and an azide functional group at the 6-position of the molecule . It is often used in organic synthesis and chemical research as a building block for the preparation of various organic compounds, such as peptides and specialized polymers .


Synthesis Analysis

The synthesis of 6-Azido-N-Boc-hexylamine can be achieved from 6-Amino-1-hexanol and Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular formula of 6-Azido-N-Boc-hexylamine is C11H22N4O2 . It has a molecular weight of 242.32 .


Chemical Reactions Analysis

6-Azido-N-Boc-hexylamine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The density of 6-Azido-N-Boc-hexylamine is 1.06g/cm3 .

Scientific Research Applications

Peptidomimetics Development

Peptidotriazolamers, a new class of peptidomimetics featuring 1,4-disubstituted 1H-1,2,3-triazoles alternating with amide bonds, demonstrate the utility of azide-containing compounds like "6-Azido-N-Boc-hexylamine" in creating molecules with foldamer properties. These structures, developed through copper-catalyzed azide-alkyne cycloaddition, exhibit compact folded conformations in both DMSO and water, highlighting their potential in mimicking peptide structures and functions (Schröder et al., 2019).

Click Chemistry Enhancements

"6-Azido-N-Boc-hexylamine" plays a critical role in click chemistry, enabling the synthesis of trialkylhydroxylamines and facilitating the development of novel stationary phases for hydrophilic interaction liquid chromatography (HILIC). This demonstrates the compound's utility in enhancing chromatographic separations of polar and hydrophilic compounds, offering better or similar chromatographic behaviors compared to commercial stationary phases (Dhanju et al., 2017; Guo et al., 2012).

Synthesis of Complex Molecules

The versatility of "6-Azido-N-Boc-hexylamine" extends to the synthesis of complex molecules, including azido and amino analogues of 1-deoxynojirimycin and derivatives of HIV-1 reverse transcriptase inhibitors. These applications underline the compound's significant role in medicinal chemistry and drug development, contributing to the synthesis of molecules with potential therapeutic effects (Kilonda et al., 2000; Herman et al., 2011).

Safety And Hazards

When handling 6-Azido-N-Boc-hexylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .

properties

IUPAC Name

tert-butyl N-(6-azidohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVHBVRTWMFCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650628
Record name tert-Butyl (6-azidohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-N-Boc-hexylamine

CAS RN

129392-87-6
Record name tert-Butyl (6-azidohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MN Tahir, N Lämmerhardt, P Mischnick - Carbohydrate polymers, 2012 - Elsevier
… from Merck, 5-chloro-1-pentyne, biotin and methyl lithium (1.6 M solution in diethylether) from Acros, 6-azido-N-Boc-hexylamine from Fluorochem (UK). N-Hydroxy succinimide (NHS) …
Number of citations: 10 www.sciencedirect.com

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